molecular formula C12H10N4O2 B2656883 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester CAS No. 896134-40-0

3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester

Cat. No. B2656883
M. Wt: 242.238
InChI Key: GGZIYWNQYFRJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071607B2

Procedure details

Title compound 8A, 3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid (3.2 g, 1.0 eq, 14.04 mmol) was suspended in a toluene/methanol [3:1] solution (70 ml). This was then cooled to 0° C. and trimethylsilyldiazomethane was added drop wise as a 2M solution in diethyl ether (7.7 ml, 1.1 eq, 15.44 mmol). The reaction was allowed to warm to room temperature over 2 hours. A further portion of trimethylsilyidiazomethane (1.54 ml, 0.2 eq, 2.8 mmol) was added. The reaction was stirred at room temperature for a further 45 minutes and solvent was then removed in vacuo to give the title compound as an orange solid (3.4 g, 14.04 mmol, 100%). LCMS: [M+H]+=243, Rt=1.05 min, 100% purity.
[Compound]
Name
Title compound 8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
1.54 mL
Type
reactant
Reaction Step Five
Name
toluene methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([OH:12])=[O:11])[N:5]=[CH:4][C:3]=1[C:16]#[N:17].[CH3:18][Si](C=[N+]=[N-])(C)C.C(OCC)C>C1(C)C=CC=CC=1.CO>[CH3:18][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:7]([N:6]2[C:2]([NH2:1])=[C:3]([C:16]#[N:17])[CH:4]=[N:5]2)[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Title compound 8A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
NC1=C(C=NN1C=1C=C(C(=O)O)C=CC1)C#N
Step Three
Name
solution
Quantity
70 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
1.54 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Six
Name
toluene methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)N1N=CC(=C1N)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.04 mmol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.